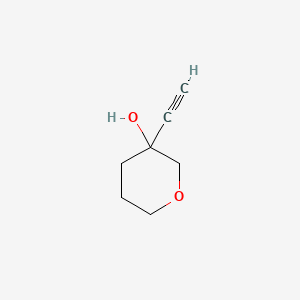
3-Ethynyltetrahydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyltetrahydro-2H-pyran-3-ol is a chemical compound with the molecular formula C7H10O2 It is a member of the 2H-pyran family, characterized by a six-membered ring containing one oxygen atom and a triple bond at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyltetrahydro-2H-pyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the propargyl Claisen rearrangement, where a propargyl alcohol undergoes cyclization to form the desired pyran ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyltetrahydro-2H-pyran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-ethynyltetrahydro-2H-pyran-3-one.
Reduction: Formation of 3-ethenyltetrahydro-2H-pyran-3-ol or 3-ethyltetrahydro-2H-pyran-3-ol.
Substitution: Formation of 3-ethynyltetrahydro-2H-pyran-3-chloride or 3-ethynyltetrahydro-2H-pyran-3-bromide.
Scientific Research Applications
3-Ethynyltetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyltetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and triple bond allow it to participate in various biochemical reactions. For instance, it can act as an electrophile in nucleophilic addition reactions or as a ligand in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
3-Ethynyltetrahydro-2H-pyran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Ethynyltetrahydro-2H-pyran-2-ol: Has the hydroxyl group at a different position, affecting its reactivity and biological activity.
3-Ethynyltetrahydro-2H-pyran-4-ol: Similar structure but with the hydroxyl group at the fourth position, leading to different chemical properties.
Uniqueness: 3-Ethynyltetrahydro-2H-pyran-3-ol is unique due to the presence of both a hydroxyl group and a triple bond at the third carbon position. This combination of functional groups provides versatility in chemical reactions and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-ethynyloxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7(8)4-3-5-9-6-7/h1,8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEGWTIRZGZOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCOC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

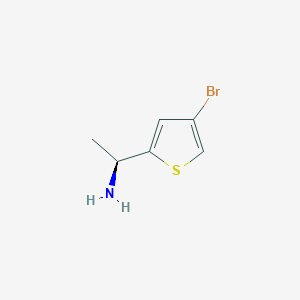
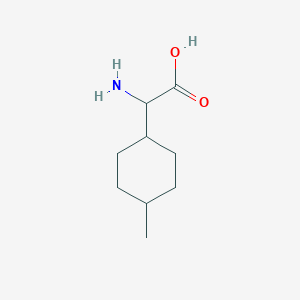
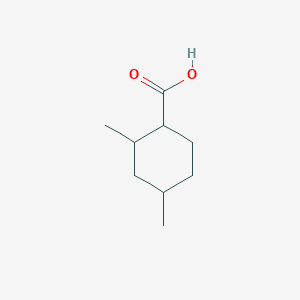
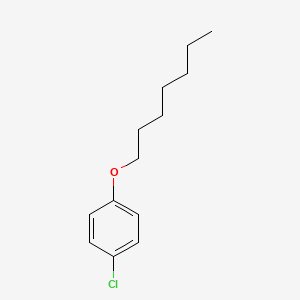
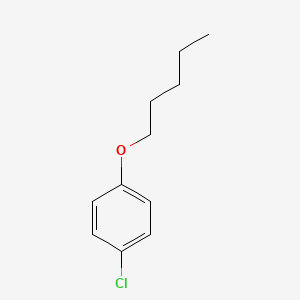
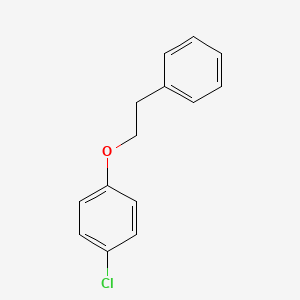
![2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-](/img/structure/B7894640.png)
![4-[(2-Fluoro-5-methylphenoxy)methyl]piperidine](/img/structure/B7894653.png)
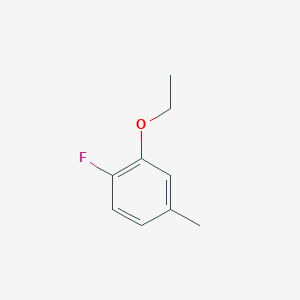
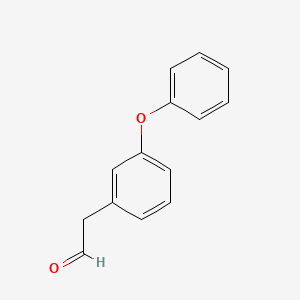
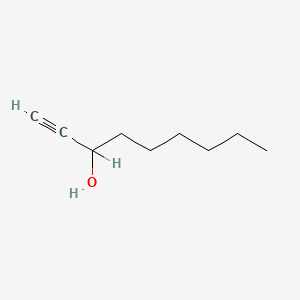
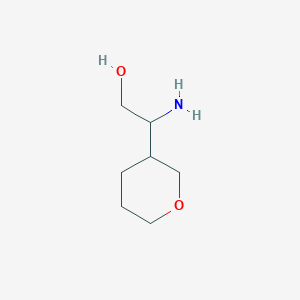
![tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate](/img/structure/B7894704.png)
